1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Coupling with 3-Chlorophenyl Isocyanate: The final step involves the coupling of the piperidine intermediate with 3-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)amine: Similar structure but with an amine group instead of a urea group.
1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents or chemical probes.
Properties
IUPAC Name |
1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-(3-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c21-16-7-6-8-17(15-16)23-20(25)22-13-12-18-9-4-5-14-24(18)28(26,27)19-10-2-1-3-11-19/h1-3,6-8,10-11,15,18H,4-5,9,12-14H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVKZKWPTPSGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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